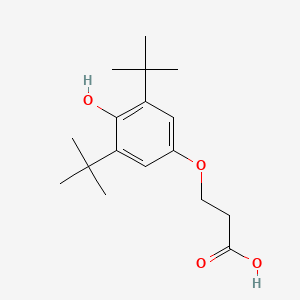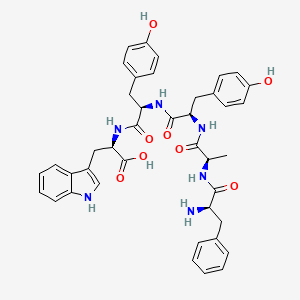
(E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a thiophene ring and a trimethylphenyl group, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 2,4,6-trimethylacetophenone with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
(E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes. Substitution reactions can result in various functionalized derivatives.
科学的研究の応用
(E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The compound’s anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation through various signaling pathways .
類似化合物との比較
Similar Compounds
- (E)-1-phenyl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one
- (E)-1-(2,4,6-trimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (E)-1-(2,4,6-trimethylphenyl)-3-(2-chlorophenyl)prop-2-en-1-one
Uniqueness
(E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it different from other chalcones that typically contain only phenyl rings. The thiophene ring can enhance the compound’s biological activity and provide new avenues for chemical modifications .
特性
分子式 |
C16H16OS |
|---|---|
分子量 |
256.4 g/mol |
IUPAC名 |
(E)-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H16OS/c1-11-9-12(2)14(13(3)10-11)6-7-15(17)16-5-4-8-18-16/h4-10H,1-3H3/b7-6+ |
InChIキー |
SFFZQXNPBRCFJJ-VOTSOKGWSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C(=O)C2=CC=CS2)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)C2=CC=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)




![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)
![(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal](/img/structure/B12592329.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline](/img/structure/B12592330.png)

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)
